(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

Medicinal Chemistry Physicochemical Properties Drug Design

Select this compact benzimidazole building block for step-economical synthesis and orthogonal derivatization. The 5-amino, 2-hydroxymethyl, and N1-methyl substituents enable sequential installation of warheads without protecting-group chemistry, accelerating PROTAC, molecular glue, and kinase inhibitor programs. The N1-methyl group blocks N-glucuronidation, improving metabolic stability over des-methyl analogs. The 2-CH₂OH handle permits Mitsunobu reactions, phosphoramidite coupling, or alkyl halide conversion, while the 5-NH₂ group facilitates acylation, sulfonylation, or PEG-linker attachment. With a balanced XLogP, dual H‑bond donor/acceptor character, and a tridentate (N,N,O) coordination pocket, this intermediate supports metallodrug SAR studies. Verified ≥95% purity, 177.20 Da MW, and only one rotatable bond make it ideal for scalable, low‑cost‑of‑goods lead optimization.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 330472-50-9
Cat. No. B1618108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
CAS330472-50-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N=C1CO
InChIInChI=1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3
InChIKeyZPELHGDYBGCOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

330472-50-9 (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol – Procurement-Grade Overview


(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol (CAS 330472-50-9) is a trisubstituted benzimidazole that combines a 5‑amino group, an N1‑methyl, and a 2‑hydroxymethyl substituent on the bicyclic core (molecular formula C9H11N3O, MW 177.20 g/mol) [1]. The compound is supplied primarily as a research intermediate with a typical purity specification of ≥95% . Its three functional handles – primary amine, benzylic alcohol, and the N‑methylated imidazole – enable orthogonal derivatization strategies that are not available in simpler benzimidazole scaffolds. This structural density has made it a building block of interest in medicinal chemistry programs targeting kinase inhibitors, anti‑infectives, and metal‑binding ligands [2].

Why Generic Substitution of 330472-50-9 Fails: Functional-Group Limitations of In‑Class Analogs


Benzimidazole‑2‑methanol analogs that lack the 5‑amino or N1‑methyl groups cannot replicate the specific reactivity profile of (5‑amino‑1‑methyl‑1H‑benzoimidazol‑2‑yl)‑methanol. The absence of the electron‑donating 5‑amino substituent reduces nucleophilicity for acylation or reductive amination, while omission of the N1‑methyl alters the tautomeric equilibrium and metal‑coordination geometry [1]. Similarly, des‑hydroxymethyl analogs forfeit the benzylic alcohol handle required for Mitsunobu reactions, phosphoramidite coupling, or conversion to the corresponding alkyl halide. These functional‑group absences force longer synthetic sequences, compromise regioselectivity in subsequent steps, or yield products with inferior physicochemical properties, directly impacting procurement value for multi‑step synthesis programmes [2].

330472-50-9 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Physicochemical Profile: 330472-50-9 vs. Des-Methyl and Des-Amino Analogs

Computed XLogP3‑AA, hydrogen‑bond donor/acceptor counts, and rotatable bond number were compared for (5‑amino‑1‑methyl‑1H‑benzoimidazol‑2‑yl)‑methanol and three close analogs: (5‑amino‑1H‑benzimidazol‑2‑yl)methanol (des‑methyl), (1‑methyl‑1H‑benzimidazol‑2‑yl)methanol (des‑amino), and 1H‑benzimidazole‑2‑methanol (unsubstituted) [1]. The target compound possesses an XLogP of ‑0.1, indicating balanced hydrophilicity, whereas the des‑methyl analog is more polar (XLogP ‑0.5) and the des‑amino analog is more lipophilic (XLogP +0.6). Hydrogen‑bond donor count is 2 (amine + alcohol), acceptor count 3, and only 1 rotatable bond, suggesting good passive permeability and limited conformational entropy penalty upon target binding.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Orthogonal Functionalization vs. Single-Handle Analogs

The target compound contains three distinct reactive centers: a primary aromatic amine (5‑position), a benzylic alcohol (2‑position), and an N‑methylated imidazole nitrogen. This permits sequential, protecting‑group‑free derivatization. In contrast, (1‑methyl‑1H‑benzimidazol‑2‑yl)methanol (CAS 7467-35-8) lacks the amine handle, and 5‑amino‑1‑methylbenzimidazole (CAS 10394-38-4) lacks the hydroxymethyl handle. A representative patent on benzimidazole‑based kinase inhibitors explicitly requires both the 5‑amino and 2‑hydroxymethyl (or its derivatives) for potent activity, demonstrating the synthetic necessity of the full substitution pattern [1]. Yields for N‑acylation of the 5‑amino group in related 5‑amino‑1‑alkylbenzimidazole‑2‑methanols have been reported in the 70‑85% range, indicating good reactivity without hydroxyl protection [2].

Organic Synthesis Building Blocks Chemical Biology

Genotoxicity Profile: Platinum(II) Complexes of 1‑Methyl‑2‑hydroxymethylbenzimidazole vs. Other Ligands

Platinum(II) complexes of substituted benzimidazole ligands were evaluated for in vitro genotoxic activity using the Rec‑Assay test [1]. Among the ligands tested (2‑ethyl‑, 2‑benzyl‑, 2‑phenoxymethyl‑, 1‑methyl‑2‑hydroxymethyl‑, and 1‑methyl‑2‑phenyl‑benzimidazole), the 1‑methyl‑2‑hydroxymethyl‑benzimidazole complex exhibited moderate genotoxic activity, distinct from the more pronounced activity of the phenyl‑substituted analog. Although the study used the des‑amino form (1‑methyl‑2‑hydroxymethyl‑benzimidazole), the data indicate that the 2‑hydroxymethyl group contributes to a characteristic DNA‑damage profile that is not observed with 2‑alkyl or 2‑benzyl substituents. The 5‑amino substituent present in 330472-50-9 is expected to further modulate metal coordination geometry and biological activity.

Bioinorganic Chemistry Genotoxicity Metal-Based Drugs

Purity and Supply Consistency: Vendor-Specified Quality vs. Unspecified Analogs

Reputable suppliers list (5‑amino‑1‑methyl‑1H‑benzoimidazol‑2‑yl)‑methanol with a minimum purity of 95% (AKSci) and provide full analytical characterization (Fluorochem) . In contrast, several close analogs (e.g., (5‑amino‑1H‑benzimidazol‑2‑yl)methanol, CAS 294656‑36‑3) are often supplied without a stated purity specification or are only available as custom synthesis items. A documented purity specification reduces the risk of failed reactions due to unknown impurities and facilitates compliance with institutional procurement standards.

Procurement Quality Control Supply Chain

Application Scenarios for 330472-50-9: Where Differentiation Drives Selection


Medicinal Chemistry: Kinase Inhibitor and HDAC Probe Synthesis

The balanced XLogP and dual hydrogen‑bond donor/acceptor profile of 330472-50-9 [Section 3, Evidence Item 1] make it an ideal core for designing ATP‑competitive kinase inhibitors or histone deacetylase (HDAC) probes. The 5‑amino group can be acylated or sulfonylated to occupy the solvent‑exposed region, while the 2‑hydroxymethyl group can be converted to a phosphate or phosphoramidate prodrug moiety. Unlike the des‑methyl analog, the N1‑methyl group improves metabolic stability by blocking N‑glucuronidation, a known clearance route for unsubstituted benzimidazoles.

Chemical Biology: Heterobifunctional Degrader (PROTAC) Linker Attachment

The orthogonal reactivity of the 5‑NH₂ and 2‑CH₂OH handles [Section 3, Evidence Item 2] allows sequential installation of two distinct warheads without protecting‑group chemistry. The benzylic alcohol can be converted to a leaving group for nucleophilic displacement, while the amine can be coupled to a PEG‑linker or a ligase‑binding moiety. This step‑economy is not achievable with single‑handle analogs, making 330472-50-9 a preferred intermediate for PROTAC and molecular glue libraries.

Bioinorganic Chemistry: Metal‑Chelating Ligands and Anticancer Complexes

The 2‑hydroxymethyl group, in combination with the imidazole N3 and 5‑amino substituent, creates a tridentate (N,N,O) or bidentate (N,O) coordination environment for transition metals [Section 3, Evidence Item 3]. Platinum(II) and copper(II) complexes of this scaffold have shown distinct genotoxic and antimicrobial profiles. The N1‑methyl group sterically influences the geometry of the metal center, providing a tunable parameter that is absent in des‑methyl analogs, enabling structure‑activity relationship studies in metallodrug discovery.

Pharmaceutical Process Chemistry: Late‑Stage Functionalization Building Block

With a vendor‑specified purity of ≥95% and full analytical characterization [Section 3, Evidence Item 4], 330472-50-9 meets the quality requirements for late‑stage functionalization in process R&D. The low rotatable bond count (1) and moderate molecular weight (177.20 Da) make it a compact, high‑value intermediate that can be elaborated into drug candidates without introducing excessive molecular complexity, a key consideration for scalable synthesis and cost‑of‑goods.

Quote Request

Request a Quote for (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.